3-O-(a-L-Fucopyranosyl)-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-(a-L-Fucopyranosyl)-D-galactopyranose is a complex carbohydrate compound that plays a significant role in various biological processes. It is composed of a fucose sugar unit linked to a galactose sugar unit. This compound is often found in glycoproteins and glycolipids, where it contributes to cell-cell recognition, signaling, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(a-L-Fucopyranosyl)-D-galactopyranose typically involves the glycosylation of a galactose derivative with a fucose donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation. The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of fucose from a donor molecule, such as GDP-fucose, to a galactose acceptor. This method is advantageous due to its high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-O-(a-L-Fucopyranosyl)-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fucose and galactose derivatives with aldehyde or carboxylic acid groups, while reduction can produce fully hydroxylated sugar units .
Scientific Research Applications
3-O-(a-L-Fucopyranosyl)-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying cell-cell interactions and signaling pathways.
Medicine: It is investigated for its potential in developing therapeutic agents for diseases involving glycosylation abnormalities.
Industry: It is used in the production of glycoproteins and glycolipids for various applications.
Mechanism of Action
The mechanism of action of 3-O-(a-L-Fucopyranosyl)-D-galactopyranose involves its interaction with specific receptors and enzymes in biological systems. It can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger signaling pathways that regulate various cellular processes, such as immune responses and cell adhesion .
Comparison with Similar Compounds
Similar Compounds
3-O-(a-L-Fucopyranosyl)-D-glucose: Similar structure but with a glucose unit instead of galactose.
3-O-(a-L-Fucopyranosyl)-D-mannose: Similar structure but with a mannose unit instead of galactose.
Uniqueness
3-O-(a-L-Fucopyranosyl)-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of both fucose and galactose units. This combination allows it to participate in unique biological interactions and processes that are not possible with other similar compounds .
Properties
Molecular Formula |
C12H22O10 |
---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9+,10-,11?,12-/m0/s1 |
InChI Key |
HLLZGYFHHYGOLN-LKKHSDPRSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.